

N-(2-Aminophenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Aminophenyl)acetamide**

Cat. No.: **B182732**

[Get Quote](#)

An In-depth Technical Guide to **N-(2-Aminophenyl)acetamide**

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)acetamide, also known as 2'-aminoacetanilide, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and a summary of its primary applications. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Properties

N-(2-Aminophenyl)acetamide is an aromatic amine and an amide. Its structure consists of an acetamide group attached to an aniline ring at the ortho position.

Table 1: Physicochemical Properties of **N-(2-Aminophenyl)acetamide**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][2]
Molecular Weight	150.18 g/mol	[1]
IUPAC Name	N-(2-aminophenyl)acetamide	[3]
CAS Number	34801-09-7	[1]
Appearance	White to slightly yellow crystalline solid	[4]
Melting Point	133-137 °C	[4]
Boiling Point	271.72 °C (estimate)	[4]
Water Solubility	107.5 g/L at 22 °C	[4]
pKa	14.73 (Predicted)	[4]

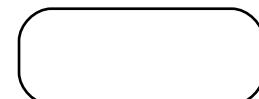
Table 2: Spectroscopic Data Summary for **N-(2-Aminophenyl)acetamide**

Technique	Key Signals / Peaks	Reference(s)
¹ H NMR	Signals corresponding to aromatic protons, amine protons, amide proton, and methyl protons.	[5]
¹³ C NMR	Resonances for aromatic carbons, carbonyl carbon, and methyl carbon.	[5]
IR Spectroscopy	Characteristic absorptions for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C bonds.	[6]
Mass Spectrometry	Molecular ion peak consistent with the molecular weight.	[6]

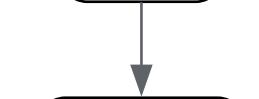
Experimental Protocols

N-(2-Aminophenyl)acetamide is a valuable starting material for the synthesis of various heterocyclic compounds. Below are detailed protocols for its synthesis and its use in the preparation of 2-methylbenzimidazole and azo dyes.

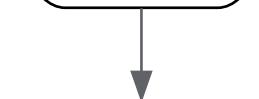
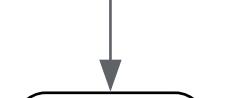
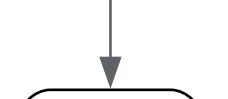
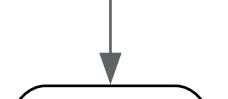
Synthesis of N-(2-Aminophenyl)acetamide


The most common laboratory and industrial method for the synthesis of **N-(2-Aminophenyl)acetamide** is the catalytic hydrogenation of 2-nitroacetanilide.[\[1\]](#)

Protocol 2.1.1: Catalytic Hydrogenation of 2-Nitroacetanilide


- Materials: 2-nitroacetanilide, 10% Palladium on Carbon (Pd/C) catalyst, Ethanol (or other suitable solvent), Hydrogen gas source, Filtration apparatus (e.g., Celite bed).
- Procedure:
 - In a hydrogenation vessel, dissolve 2-nitroacetanilide in a suitable solvent such as ethanol.
 - Carefully add a catalytic amount of 10% Pd/C to the solution.
 - Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
 - Pressurize the vessel with hydrogen gas to the desired pressure and maintain vigorous stirring.
 - Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing hydrogen uptake.
 - Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
 - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

- Concentrate the filtrate under reduced pressure to yield crude **N-(2-Aminophenyl)acetamide**.
- The product can be further purified by recrystallization from a suitable solvent system.

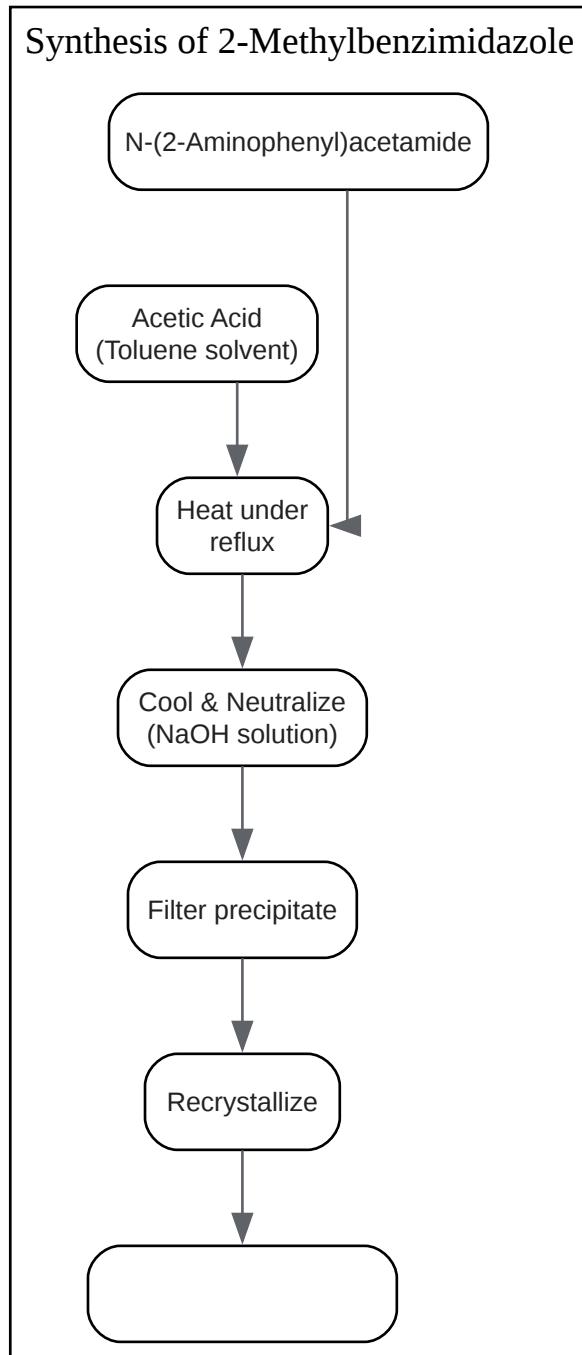




Synthesis of N-(2-Aminophenyl)acetamide

Dissolve in Ethanol

Add 10% Pd/C

Hydrogenation
(H₂, pressure, stir)Filter through
CeliteConcentrate
(in vacuo)

Recrystallize


[Click to download full resolution via product page](#)Caption: Synthesis workflow for **N-(2-Aminophenyl)acetamide**.

Application in Heterocyclic Synthesis: 2-Methylbenzimidazole

N-(2-Aminophenyl)acetamide can be readily cyclized to form benzimidazole derivatives. A common method involves the reaction with an acid, such as acetic acid.[\[7\]](#)

Protocol 2.2.1: Synthesis of 2-Methylbenzimidazole

- Materials: **N-(2-Aminophenyl)acetamide** (or o-phenylenediamine), Acetic acid, Toluene (optional solvent), Sodium hydroxide solution (for neutralization), Filtration apparatus.
- Procedure:
 - Combine **N-(2-Aminophenyl)acetamide** and acetic acid in a round-bottom flask. Toluene can be used as a solvent.[\[8\]](#)
 - Heat the reaction mixture under reflux for several hours.[\[8\]](#)
 - Monitor the completion of the reaction using TLC.
 - After cooling, slowly neutralize the mixture with a 10% sodium hydroxide solution until it is just alkaline.[\[7\]](#)
 - The crude 2-methylbenzimidazole will precipitate out of the solution.
 - Collect the solid product by suction filtration and wash with cold water.[\[7\]](#)
 - The product can be purified by recrystallization from an appropriate solvent.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Methylbenzimidazole from **N-(2-Aminophenyl)acetamide**.

Application in Dye Synthesis: Azo Dyes

The primary amine group on **N-(2-Aminophenyl)acetamide** allows it to be used as a diazo component in the synthesis of azo dyes.

Protocol 2.3.1: General Synthesis of an Azo Dye

- Materials: **N-(2-Aminophenyl)acetamide**, Hydrochloric acid, Sodium nitrite, A coupling component (e.g., β -naphthol), Sodium hydroxide, Ice.
- Procedure:
 - Diazotization:
 - Dissolve **N-(2-Aminophenyl)acetamide** in dilute hydrochloric acid.[9]
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature.[9] Stir for 20-30 minutes to form the diazonium salt solution.
 - Azo Coupling:
 - In a separate beaker, dissolve the coupling component (e.g., β -naphthol) in an aqueous sodium hydroxide solution and cool it in an ice bath.[10]
 - Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
 - A colored precipitate of the azo dye will form.
 - Isolation:
 - Collect the dye by vacuum filtration.
 - Wash the solid with cold water and dry.

Applications in Research and Development

N-(2-Aminophenyl)acetamide is a crucial building block in several areas:

- Pharmaceuticals: It is a precursor for benzimidazoles, a class of compounds with a wide range of biological activities including anthelmintic, antifungal, and antiulcer properties.[11]
- Dye Industry: Its use as a diazo component allows for the synthesis of a variety of azo dyes for textiles and other applications.[1]
- Materials Science: Derivatives of **N-(2-Aminophenyl)acetamide** are investigated for their potential in creating novel organic materials with specific electronic or optical properties.

Conclusion

N-(2-Aminophenyl)acetamide is a versatile and important chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a valuable precursor for a range of more complex molecules in the pharmaceutical and dye industries. The protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. N-(2-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]
- 11. banglajol.info [banglajol.info]
- To cite this document: BenchChem. [N-(2-Aminophenyl)acetamide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182732#n-2-aminophenyl-acetamide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com